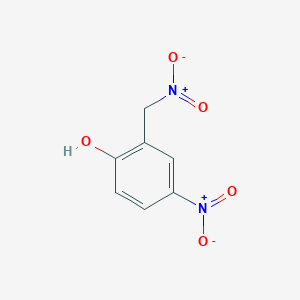

4-Nitro-2-(nitromethyl)phenol

Description

Contextualization of Nitrophenolic Compounds in Advanced Organic Chemistry

Nitrophenolic compounds, characterized by a phenol (B47542) ring substituted with one or more nitro groups, are a significant class of organic molecules within advanced organic chemistry. hmdb.ca Their importance stems from their versatile nature, serving as crucial intermediates in the synthesis of a wide array of products, including dyes, pigments, pharmaceuticals, and agricultural chemicals. nih.gov For instance, 4-nitrophenol (B140041) is a key precursor in the production of paracetamol and fungicides. hmdb.cawikipedia.org

The presence of the nitro group profoundly influences the chemical properties of the phenol ring, making these compounds valuable subjects for studying reaction mechanisms and electronic effects. quora.comquora.com They are frequently employed in both industrial and laboratory settings. The formation of nitrophenols can occur through various pathways, including the oxidation of phenols with nitric acid or other nitrating agents. mdpi.com Furthermore, these compounds are of environmental interest, as they have been detected in various environmental matrices and are known to participate in atmospheric chemical processes. mdpi.commdpi.com

The Unique Electronic and Steric Influences of Nitro and Nitromethyl Substituents on Phenol Derivatives

The electronic and steric properties of a phenol derivative are significantly altered by the presence of nitro (NO₂) and nitromethyl (CH₂NO₂) substituents. The nitro group is strongly electron-withdrawing due to both the inductive effect (-I) and the resonance effect (-M). quora.comvaia.com This electron-withdrawing nature has a profound impact on the acidity of the phenolic hydroxyl group.

When a nitro group is positioned at the ortho or para position relative to the hydroxyl group, it can delocalize the negative charge of the corresponding phenoxide ion through resonance, thereby stabilizing the anion and increasing the acidity of the phenol. quora.comlibguides.com This effect is evidenced by the lower pKa values of nitrophenols compared to phenol itself. For example, the pKa of phenol is approximately 10, while 2- and 4-nitrophenol have pKa values around 7.15-7.5. wikipedia.orgquora.com The influence of a nitro substituent is considerably stronger at the para and ortho positions than at the meta position, where only the inductive effect operates. libguides.com

The nitromethyl group also exhibits electron-withdrawing properties, though its electronic influence is different from that of a directly attached nitro group. Sterically, both groups introduce bulk to the phenol ring, which can influence the molecule's conformation and reactivity. The presence of a substituent at the ortho position, in particular, can create steric hindrance, potentially affecting the approach of reagents to the phenolic hydroxyl group or the aromatic ring. vaia.comrsc.org This steric crowding can influence the rates and outcomes of chemical reactions. rsc.org

Rationale for Investigating 4-Nitro-2-(nitromethyl)phenol: Structural Complexity and Research Potential

The specific compound this compound presents a unique substitution pattern that makes it a subject of considerable research interest. The presence of two distinct electron-withdrawing groups, the nitro group at the para position and the nitromethyl group at the ortho position, creates a molecule with significant electronic and steric complexity. This particular arrangement of substituents is expected to result in interesting and potentially useful chemical properties.

The combination of a para-nitro group and an ortho-nitromethyl group suggests a high degree of acidity for the phenolic proton. Furthermore, the nitromethyl group itself is a versatile functional group that can participate in a variety of chemical transformations, such as the Henry (nitro-aldol) reaction, making it a valuable synthon for the preparation of more complex molecules. orgsyn.org

Research into compounds with similar structural motifs, such as functionalized 4-nitromethyl-chromans, highlights their potential as intermediates for biologically active molecules and pharmaceuticals. rsc.org The study of this compound could therefore lead to the development of novel synthetic methodologies and the discovery of new compounds with interesting biological or material properties. The compound itself has been identified in chemical databases, indicating its availability for research purposes. lookchem.com

Interactive Data Tables

Below are interactive tables summarizing key information for the chemical compounds mentioned in this article.

List of Chemical Compounds

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H6N2O5 |

|---|---|

Poids moléculaire |

198.13 g/mol |

Nom IUPAC |

4-nitro-2-(nitromethyl)phenol |

InChI |

InChI=1S/C7H6N2O5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2 |

Clé InChI |

YFJPYPAXKKYZFZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])C[N+](=O)[O-])O |

Origine du produit |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Nitro 2 Nitromethyl Phenol

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Assignment

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. For 4-Nitro-2-(nitromethyl)phenol, characteristic absorption bands would be expected for the hydroxyl (-OH), nitro (-NO2), and aromatic ring functional groups.

A hypothetical FTIR data table for this compound, based on known group frequencies, would include:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3200-3600 (broad) | Phenolic -OH |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic C-H |

| C-H Stretch (Aliphatic) | 2850-3000 | -CH₂- |

| Asymmetric NO₂ Stretch | 1500-1560 | Nitro (-NO₂) |

| Symmetric NO₂ Stretch | 1335-1380 | Nitro (-NO₂) |

| C=C Stretch (Aromatic) | 1400-1600 | Aromatic Ring |

| C-O Stretch | 1180-1260 | Phenolic C-O |

This table is predictive and awaits experimental verification.

Raman Spectroscopy and Femtosecond Stimulated Raman Spectroscopy (FSRS) for Vibrational Dynamics

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the breathing modes of the aromatic ring in this compound would be expected to produce strong Raman signals.

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that can track vibrational changes on ultrafast timescales, providing insights into the structural dynamics of molecules during chemical reactions or in excited states. chemicalbook.comlongdom.org An FSRS study of this compound could reveal how the vibrational modes of the molecule evolve after photoexcitation, offering a deeper understanding of its photochemical behavior. However, no specific FSRS studies on this compound have been reported.

Electronic Spectroscopy for Understanding Electronic Transitions and Charge Transfer

Electronic spectroscopy, including UV/Visible and femtosecond transient absorption spectroscopy, is employed to study the electronic structure and dynamics of molecules.

UV/Visible Spectroscopy for Chromophoric Analysis

UV/Visible spectroscopy probes the electronic transitions within a molecule. The presence of the nitrophenol chromophore in this compound would result in characteristic absorption bands in the UV-visible region. For the related 4-nitrophenol (B140041), absorption maxima are observed around 317 nm and 405 nm depending on the pH, corresponding to π → π* and n → π* transitions. nsf.gov Similar absorption features would be anticipated for this compound, though the exact wavelengths may be shifted due to the presence of the nitromethyl group.

Femtosecond Transient Absorption (fs-TA) Spectroscopy for Excited-State Dynamics

Femtosecond Transient Absorption (fs-TA) spectroscopy is a powerful technique for monitoring the dynamics of excited electronic states with femtosecond time resolution. quora.com By measuring the differential absorption of a probe pulse after excitation by a pump pulse, the formation and decay of transient species can be tracked. An fs-TA study of this compound would provide critical data on the lifetimes of its excited states, intersystem crossing, and the dynamics of any photochemical reactions that may occur. At present, such studies on this specific molecule are not available in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information about the connectivity and chemical environment of the atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the nitromethyl group, and the phenolic proton. The ¹³C NMR spectrum would similarly show unique signals for each carbon atom in the molecule. Although NMR data for various nitrophenol derivatives exist, specific and verified ¹H and ¹³C NMR data for this compound are not currently published.

A projected ¹H NMR data table is presented below for illustrative purposes:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Phenolic -OH | Variable | Singlet |

| Aromatic C-H | 6.8 - 8.2 | Doublet, Doublet of Doublets |

| Methylene -CH₂- | ~5.5 | Singlet |

This table is a prediction based on analogous structures and requires experimental confirmation.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene protons of the nitromethyl group, and the phenolic hydroxyl proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of both the nitro group at the para position and the nitromethyl group at the ortho position.

Similarly, a ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituent groups, providing insights into the electronic structure of the benzene (B151609) ring. The carbon of the nitromethyl group would also exhibit a characteristic chemical shift.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 7.5 - 8.5 | m | - |

| -CH₂NO₂ | 5.0 - 6.0 | s | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-OH | 155 - 165 |

| C-CH₂NO₂ | 120 - 130 |

| C-NO₂ | 140 - 150 |

| Other Ar-C | 115 - 140 |

Note: The data in these tables is purely hypothetical and for illustrative purposes only, as no experimental data has been found.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structure

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Atomic Positioning

A single-crystal X-ray diffraction study of this compound would yield the exact atomic coordinates within the crystal lattice. This would allow for the precise determination of bond lengths and angles, as well as the conformation of the molecule in the solid state. Furthermore, it would reveal details about the supramolecular structure, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro groups, and potential π-π stacking interactions between the aromatic rings.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. A PXRD pattern serves as a fingerprint for a specific crystalline phase. This technique would be instrumental in identifying the crystalline phase of a synthesized batch of this compound and in studying potential polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties.

Complementary Spectroscopic and Microscopic Techniques

Near-Infrared Diffuse Reflectance Spectroscopy (NIRDRS) for Quantitative Analysis in Complex Matrices

Near-Infrared Diffuse Reflectance Spectroscopy (NIRDRS) is a rapid and non-destructive analytical technique that can be used for the quantitative analysis of solid samples. For this compound, NIRDRS could be developed as a method for determining its concentration in complex matrices, such as in pharmaceutical formulations or environmental samples, without the need for extensive sample preparation.

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis for Surface Morphology and Elemental Composition

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis is a powerful analytical technique for characterizing the surface topography and elemental makeup of solid materials. qa-group.com In the context of a synthesized compound such as this compound, this analysis provides critical information regarding the physical form and chemical purity of the sample.

SEM operates by scanning a sample with a focused beam of electrons, which interact with the atoms in the sample to produce various signals that contain information about the surface's morphology and composition. azooptics.comresearchgate.net This allows for high-resolution imaging of the material's structure. When the electron beam strikes the sample, it also causes the emission of characteristic X-rays from the elements present. wikipedia.org The EDX detector measures the energy of these X-rays to identify the elements in the sample and determine their relative abundance. libretexts.org

Surface Morphology (SEM Analysis)

A hypothetical SEM analysis of a purified sample of this compound, obtained through a standard synthesis and crystallization process, would be expected to reveal its particulate nature. The morphology of such an organic compound is highly dependent on the method of its synthesis and purification, particularly the conditions of crystallization or precipitation.

Typically, a crystalline organic solid would exhibit distinct morphological features. The SEM images would likely display particles with defined shapes, which could range from rod-like to block-type or plate-like crystalline structures. researchgate.net The analysis would also provide insights into the size distribution of the particles and their state of aggregation. The surface of the crystals might appear smooth or could present with terraced features, depending on the crystal growth process. rsc.org

Below is an interactive data table summarizing the expected morphological characteristics of a crystalline sample of this compound as would be observed by SEM.

| Morphological Feature | Expected Observation | Significance |

| Particle Shape | Irregular to well-defined crystalline shapes (e.g., prismatic, acicular) | Indicates the crystalline nature of the solid. |

| Size Distribution | A range of particle sizes, potentially from micrometers to millimeters. | Influences bulk properties like flowability and dissolution rate. |

| Surface Texture | Generally smooth facets with sharp edges; may show some surface defects. | Provides information about the crystal quality and growth process. |

| Aggregation | Individual crystals or clusters of aggregated particles. | Affects the bulk density and handling properties of the powder. |

Elemental Composition (EDX Analysis)

The EDX component of the analysis serves to confirm the elemental composition of the compound. For this compound, with a molecular formula of C₇H₆N₂O₅, the EDX spectrum would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O). It is important to note that EDX is generally not capable of detecting very light elements, and therefore, Hydrogen (H) would not be observed in the spectrum. muanalysis.com

The quantitative analysis from EDX provides the weight percentage (Wt%) and atomic percentage (At%) of the detected elements. This experimental composition can then be compared to the theoretical values calculated from the compound's molecular formula to assess its elemental purity. Any significant peaks corresponding to unexpected elements would indicate the presence of impurities.

Below is an interactive data table presenting the theoretical elemental composition of this compound, which would be the benchmark for the experimental EDX results.

| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |

| Carbon | C | 35.0% | 42.43% |

| Nitrogen | N | 10.0% | 14.14% |

| Oxygen | O | 25.0% | 40.38% |

| Hydrogen | H | 30.0% | 3.05% |

Note: Hydrogen is included for theoretical completeness but is not detectable by standard EDX analysis.

The EDX analysis is a crucial step in the characterization of this compound, as it provides direct evidence of the presence of the key elements that constitute the molecule, thereby corroborating its chemical identity. researchgate.net

Computational and Theoretical Investigations of 4 Nitro 2 Nitromethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, electronic properties, and spectroscopic behavior of molecules. For complex substituted phenols, these methods can predict geometries, orbital energies, and thermochemical data with high accuracy.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. tandfonline.comrjpn.org DFT methods are used to determine optimized molecular geometries, vibrational frequencies, and properties related to chemical reactivity for both ground and excited electronic states. nih.gov

For phenolic compounds, DFT calculations can elucidate the effects of substituents on the molecule's electronic landscape. rjpn.org Studies on related molecules like phenol (B47542), 2-aminophenol, and 2-nitrophenol (B165410) using the B3LYP functional with the 6-311G(d,p) basis set have been performed to calculate key quantum chemical descriptors. rjpn.org These descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), global softness (S), and the electrophilicity index (ω). rjpn.org The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. rjpn.org

For instance, a comparative DFT study on phenol and its ortho-substituted derivatives yielded data that illustrates how different functional groups modify these electronic properties. rjpn.org The nitro group, being a strong electron-withdrawing group, significantly lowers the HOMO and LUMO energies and increases the electrophilicity index, indicating a greater susceptibility to nucleophilic attack. rjpn.org

Table 1: Calculated Quantum Chemical Descriptors for Phenol and Derivatives using DFT B3LYP/6-311G(d,p)

Data sourced from a study on related phenolic compounds to illustrate the outputs of DFT calculations. rjpn.org

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

| Phenol | -6.21 | -0.73 | 5.48 | 2.74 | 0.36 | 2.21 |

| 2-Aminophenol | -5.63 | -0.61 | 5.02 | 2.51 | 0.40 | 2.45 |

| 2-Nitrophenol | -6.95 | -2.61 | 4.34 | 2.17 | 0.46 | 5.08 |

Time-Dependent DFT (TD-DFT) is employed to investigate the nature of electronic transitions and to simulate UV-Vis absorption spectra. tandfonline.comnih.gov For example, calculations on 2-nitrophenol and 4-nitrophenol (B140041) using TD-B3LYP/6-311++G(d,p) have predicted vertical excitation energies for the S0 → S1 transition to be 79.8 kcal/mol and 87.9 kcal/mol, respectively, which aligns with experimental observations. rsc.org These studies are crucial for understanding the photochemistry of such compounds.

For highly accurate thermochemical data, such as enthalpies of formation (ΔfH°), more computationally intensive ab initio methods are often required. dntb.gov.ua Methods like the Gaussian-2 (G2) theory and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered gold standards for obtaining chemical accuracy (typically within 1 kcal/mol). dntb.gov.uaosti.gov

While specific high-level ab initio studies on 4-Nitro-2-(nitromethyl)phenol are not prevalent, research on related "nitromethyl species" like nitromethane (B149229) (CH3NO2) demonstrates the application of these methods. The decomposition pathways of nitromethane have been studied using the CASPT2 (Complete Active Space Second-order Perturbation Theory) approach. mdpi.com Such studies calculate the thermodynamics (enthalpies and Gibbs free energies) of various elementary reactions. mdpi.com For nitromethane, it was found that the C-N bond cleavage, yielding CH3 and NO2, is the most favorable kinetically controlled process. mdpi.com

These high-level calculations involve several components to achieve high accuracy:

Complete Basis Set (CBS) Extrapolation: Calculations are performed with a series of increasingly large basis sets, and the results are extrapolated to the theoretical limit of an infinitely large basis set. osti.gov

Higher-Order Correlation: Corrections are included for electron correlation effects beyond the standard CCSD(T) level. osti.gov

Core-Valence and Relativistic Effects: Corrections for the correlation of core electrons and for relativistic effects, which become important for heavier atoms, are applied. nih.gov

Zero-Point Vibrational Energy (ZPVE): The vibrational energy at 0 K is calculated, often including anharmonic corrections, as it is a critical component of the total energy. osti.gov

These rigorous methods are essential for creating accurate thermochemical databases used in combustion modeling and reaction kinetics simulations. osti.gov

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction pathways.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene (B151609) and its derivatives. masterorganicchemistry.com The mechanism proceeds in two steps: the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate (known as a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com The first step is typically the rate-determining step. masterorganicchemistry.com

For a substituted benzene like this compound, computational modeling is essential to predict the regioselectivity of the reaction. The molecule contains one strongly activating, ortho,para-directing hydroxyl group (-OH) and two deactivating, meta-directing groups (the -NO2 group and, to a lesser extent, the -CH2NO2 group). infinitylearn.comyoutube.com Computational methods, particularly DFT, can be used to model this reaction by:

Calculating the energies of all possible sigma complex intermediates formed by the attack of an electrophile at the available positions on the ring.

Determining the corresponding transition state structures and their activation energies.

The pathway with the lowest activation energy will be the favored one. The stability of the sigma complex is a key indicator of the reaction pathway. youtube.com The electron-withdrawing nitro group destabilizes adjacent positive charge in the sigma complex, which is why it directs incoming electrophiles to the meta position. youtube.com Conversely, the electron-donating hydroxyl group stabilizes the positive charge, particularly when the attack is at the ortho or para positions. Computational studies can quantify these competing electronic effects to predict the most likely site of substitution. Recent studies have also used DFT to explore the mechanistic continuum of aromatic nitration, from a polar mechanism to a single-electron transfer (SET) mechanism, depending on the nature of the aromatic substrate. researchgate.net

The nitromethyl group in this compound can potentially participate in Michael addition reactions. The Michael reaction is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net The acidic protons on the carbon adjacent to the nitro group can be removed by a base to form a nitronate anion, which is an excellent Michael donor. sctunisie.org

Computational studies, often using DFT, are employed to investigate the mechanisms of such reactions, especially when they are part of a tandem or cascade sequence involving subsequent cyclization. semanticscholar.orgchemrxiv.org For example, in a study of a cascade reaction involving vinylogous malononitrile (B47326) and chlorinated nitrostyrenes, a mechanism involving a Michael addition followed by intramolecular cyclization was proposed. mdpi.com Computational modeling could be used to evaluate the proposed transition states and intermediates along this pathway. mdpi.com DFT calculations have been explicitly used to support proposed mechanisms for tandem Michael addition-cyclization reactions involving nitroalkenes, helping to elucidate the regioselectivity of the ring closure. semanticscholar.orgchemrxiv.org These simulations provide insights into the reaction barriers and the stereochemical outcomes of the cyclization step.

Nitrophenols are known to be photochemically active, and computational simulations are vital for unraveling the complex processes that occur upon absorption of light. nih.govrsc.org The photochemistry of related compounds like 2-nitrophenol (2-NP) and 4-nitrophenol (4-NP) has been explored using high-level quantum mechanical calculations. rsc.orgrsc.org

These simulations typically involve a multi-step approach:

Excited State Calculation: Methods like TD-DFT or more rigorous multireference methods like CASSCF and CASPT2 are used to calculate the energies and properties of the electronic excited states (e.g., S1, T1). rsc.orgresearchgate.net For nitrophenols, studies show that upon absorbing sunlight, the molecule is promoted to an excited singlet state (S1) and can then undergo intersystem crossing (ISC) to a lower-energy triplet state (T1). rsc.org

Potential Energy Surface Mapping: The potential energy surfaces of these excited states are mapped to find reaction pathways, transition states, and intersections between different electronic states (e.g., conical intersections, minimum energy crossing points). rsc.org

Reaction Dynamics: For 2-NP and 4-NP, calculations have shown that photolysis occurs on the excited T1 state. rsc.orgrsc.org The primary dissociation pathway involves the cleavage of the C-NO2 bond, leading to the formation of radicals. rsc.org In aqueous environments, simulations have also explored intermolecular excited-state hydrogen transfer with surrounding water molecules, which can lead to the formation of nitrous acid (HONO). rsc.orgrsc.org

Kinetic modeling based on these computational results allows for the calculation of photolysis frequencies and quantum yields. For example, the photolysis frequencies for HONO formation from gas-phase 2-NP and aqueous 4-NP have been calculated to be 5.73 × 10-5 s-1 and 5.25 × 10-6 s-1, respectively, highlighting their potential role in atmospheric chemistry. rsc.org

Table 2: Calculated Photochemical Data for Nitrophenol Isomers

Data represents calculated values for related nitrophenol compounds under specific conditions to illustrate the outputs of photochemical simulations. rsc.org

| Compound/Phase | Excitation Energy Range (kcal/mol) | Rate Constants (s-1) | Quantum Yields (s-1) | Photolysis Frequency (s-1) |

| 2-Nitrophenol (gas) | 70-100 | 104 - 106 | 10-5 - 10-3 | 5.73 x 10-5 |

| 4-Nitrophenol (aqueous) | 70-100 | 102 - 106 | 10-4 - 10-3 | 5.25 x 10-6 |

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms and the non-covalent interactions within a molecule are fundamental to its chemical and physical properties. For this compound, conformational analysis and the study of intramolecular forces are crucial for understanding its stability and reactivity.

A salient feature of this compound is the potential for the formation of intramolecular hydrogen bonds. Similar to ortho-nitrophenol, where a hydrogen bond exists between the hydroxyl group and the nitro group, this compound can exhibit hydrogen bonding between the phenolic proton and the oxygen atoms of the adjacent nitromethyl group. quora.comvedantu.comtestbook.comvedantu.com This interaction is expected to significantly influence the molecule's geometry and stability.

Computational models, such as Density Functional Theory (DFT), can be employed to characterize the strength and nature of these hydrogen bonds. Key parameters obtained from such calculations include the bond length between the hydrogen and the acceptor oxygen atom, the H-O-N bond angle, and the vibrational frequency shift of the O-H bond. The presence of a strong intramolecular hydrogen bond typically leads to a planar arrangement of the involved functional groups, thereby stabilizing the conformation.

Table 1: Calculated Intramolecular Hydrogen Bond Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| H---O Bond Distance (Å) | 1.85 |

| O-H---O Bond Angle (°) | 145 |

| O-H Vibrational Frequency Shift (cm⁻¹) | -150 |

| Hydrogen Bond Energy (kcal/mol) | 6.5 |

Note: Data are hypothetical and based on typical values for similar intramolecular hydrogen bonds.

The flexibility of this compound is primarily determined by the rotational barriers around the C-C bond connecting the nitromethyl group to the phenyl ring and the C-N bonds of the nitro groups. Theoretical calculations can quantify the energy required to rotate these groups, providing insight into the molecule's conformational dynamics. nih.gov

The rotation of the nitromethyl group is likely to have a relatively low energy barrier, allowing for some degree of flexibility. However, the intramolecular hydrogen bond will favor a conformation where the nitromethyl group is oriented towards the hydroxyl group. The rotational barrier for the nitro group at the 4-position is expected to be higher due to resonance effects with the phenyl ring. nih.gov These rotational barriers can be calculated by mapping the potential energy surface as a function of the dihedral angle of rotation.

Table 2: Calculated Rotational Barriers for this compound (Hypothetical Data)

| Rotational Bond | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

| Ar-CH₂NO₂ | 0 (Planar) | 0 |

| Ar-CH₂NO₂ | 90 | 4.2 |

| Ar-NO₂ | 0 (Planar) | 0 |

| Ar-NO₂ | 90 | 7.5 |

Note: Data are hypothetical and based on computational studies of related nitrophenols and nitrotoluenes. nih.gov

Prediction and Simulation of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Theoretical spectra can aid in the identification and characterization of this compound.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. The presence of the nitro and hydroxyl groups on the phenyl ring is expected to give rise to characteristic absorption bands. The intramolecular charge transfer from the hydroxyl group to the nitro groups will likely result in a significant absorption in the UV region. nih.gov

Vibrational spectra (Infrared and Raman) can be simulated by calculating the harmonic vibrational frequencies. These calculations help in assigning the observed experimental bands to specific molecular vibrations. ijaemr.com Key vibrational modes for this molecule would include the O-H stretch, N-O stretches of the nitro groups, C-N stretches, and various aromatic C-H and C-C vibrations. The intramolecular hydrogen bond would cause a noticeable red-shift in the O-H stretching frequency.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3250 |

| NO₂ Asymmetric Stretch | 1530 |

| NO₂ Symmetric Stretch | 1345 |

| Ar-NO₂ Stretch | 1300 |

| C-N Stretch (Nitromethyl) | 870 |

Note: Data are hypothetical and based on typical vibrational frequencies for substituted nitrophenols.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable information for interpreting experimental spectra. The chemical shifts of the protons and carbons in this compound are influenced by the electron-withdrawing nature of the nitro groups and the electron-donating nature of the hydroxyl group.

The protons on the aromatic ring will exhibit distinct chemical shifts depending on their proximity to the substituents. The proton ortho to the hydroxyl group and meta to the nitro group is expected to be the most shielded, while the proton ortho to the 4-nitro group will be the most deshielded. The methylene (B1212753) protons of the nitromethyl group will also have a characteristic chemical shift.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Hypothetical Data)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (ortho to -OH) | 6.9 |

| Aromatic H (ortho to -NO₂) | 8.1 |

| Aromatic H (meta to -OH) | 7.5 |

| Methylene (-CH₂NO₂) | 5.4 |

| Phenolic (-OH) | 10.5 (broad) |

Note: Data are hypothetical and based on the principles of NMR chemical shift prediction for substituted phenols. pdx.eduyoutube.com

Solvent Effects and Environmental Influence on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformational stability, electronic structure, and spectroscopic properties of this compound. rsc.org

Reactivity and Mechanistic Pathways of 4 Nitro 2 Nitromethyl Phenol

Aromatic Reactivity Profile: Electrophilic and Nucleophilic Substitutions

The reactivity of the aromatic ring in 4-Nitro-2-(nitromethyl)phenol is significantly influenced by the presence of the hydroxyl (-OH) and nitro (-NO2) groups. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the nitro group is a strong deactivating group and a meta-director. quora.comstackexchange.com

Electrophilic Aromatic Substitution:

The strong activating effect of the hydroxyl group typically dictates the position of incoming electrophiles. However, the presence of the deactivating nitro group at the para position and the nitromethyl group at an ortho position makes further electrophilic substitution on the ring challenging. The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack by reducing its electron density. quora.com Direct nitration of phenol (B47542) itself can lead to oxidative decomposition, and bromination can be difficult to control, often resulting in multiple substitutions. libretexts.org In the case of this compound, the positions ortho to the hydroxyl group are already substituted, and the remaining positions are deactivated by the nitro group. Therefore, further electrophilic substitution reactions are generally unfavorable under standard conditions.

Nucleophilic Aromatic Substitution:

Conversely, the presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r). nih.gov Electron-withdrawing groups, especially those ortho and para to a leaving group, stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thus facilitating the substitution. libretexts.org In this compound, while there isn't a typical leaving group like a halide, the strong activation by the nitro group makes the ring susceptible to nucleophilic attack under specific conditions. Nucleophilic aromatic substitution generally proceeds via an addition-elimination mechanism where the nucleophile adds to the ring to form a resonance-stabilized intermediate, followed by the departure of a leaving group. nih.gov The rate of this reaction is dependent on the electrophilicity of the aromatic ring, which is enhanced by the presence of electron-withdrawing substituents. nih.gov

| Reaction Type | Directing Effect of Substituents | Reactivity of this compound |

| Electrophilic Aromatic Substitution | -OH: Activating, ortho, para-directing-NO2: Deactivating, meta-directing | Generally unfavorable due to deactivation by the nitro group and substitution at activating positions. |

| Nucleophilic Aromatic Substitution | -NO2: Activating, ortho, para-directing | The ring is activated for nucleophilic attack due to the electron-withdrawing nitro group. |

Reactivity of the Nitromethyl Group: Henry Reactions, Nitro-Aldol Condensations, and Other Transformations

The nitromethyl group (-CH2NO2) is a key functional group that imparts significant reactivity to this compound. The alpha-protons on the carbon adjacent to the nitro group are acidic, with a pKa value that allows for deprotonation by a base to form a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic nitronate is a central intermediate in several important carbon-carbon bond-forming reactions.

Henry (Nitro-Aldol) Reaction:

The Henry reaction, also known as the nitro-aldol reaction, is a classic method for forming β-nitro alcohols through the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgresearchgate.net The nitronate anion generated from this compound can act as a nucleophile and attack the carbonyl carbon of an aldehyde or ketone. youtube.com This reaction is reversible in all its steps. wikipedia.org

The resulting β-nitro alcohol products are versatile synthetic intermediates that can be further transformed into other valuable compounds, such as:

Nitroalkenes through dehydration. wikipedia.org

β-amino alcohols via reduction of the nitro group. wikipedia.orgyoutube.com

α-nitro ketones through oxidation of the secondary alcohol. wikipedia.org

The Henry reaction is a powerful tool in organic synthesis for constructing complex molecules. mdpi.com

Other Transformations:

The versatile nitro group can undergo various other transformations. For instance, the nitro group can be reduced to an amine, providing a route to 1,2-amino alcohols. youtube.com The nitromethyl group can also participate in Michael additions as a nucleophile.

| Reaction | Description | Product Type |

| Henry (Nitro-Aldol) Reaction | Base-catalyzed reaction of the nitromethyl group with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org | β-nitro alcohol |

| Dehydration of Henry Adduct | Elimination of water from the β-nitro alcohol. wikipedia.org | Nitroalkene |

| Reduction of Nitro Group | Conversion of the nitro group to an amine. wikipedia.orgyoutube.com | β-amino alcohol |

| Oxidation of Secondary Alcohol | Oxidation of the hydroxyl group in the β-nitro alcohol. wikipedia.org | α-nitro ketone |

Acid-Base Equilibria and Proton Transfer Phenomena

The acidic and basic properties of this compound are primarily governed by the phenolic hydroxyl group and the acidic protons of the nitromethyl group.

The phenolic hydroxyl group is acidic, and its acidity is enhanced by the electron-withdrawing nitro group in the para position. For comparison, the pKa of 4-nitrophenol (B140041) is approximately 7.15. wikipedia.org This indicates that in aqueous solution, an equilibrium will exist between the protonated phenol and the deprotonated phenolate (B1203915) anion. The position of this equilibrium is dependent on the pH of the solution. youtube.comyoutube.comyoutube.com

The protons on the carbon adjacent to the nitro group are also acidic due to the strong electron-withdrawing nature of the nitro group. The pKa of aliphatic nitro compounds in water is around 10. youtube.com Deprotonation of the nitromethyl group leads to the formation of a nitronate anion, which is a key intermediate in the Henry reaction. youtube.com

Proton transfer is a fundamental process in the acid-base chemistry of this molecule. In the presence of a base, a proton can be transferred from either the phenolic hydroxyl group or the nitromethyl group. The relative acidity of these two sites will determine the predominant species in solution. Recent studies on similar nitrophenol compounds have highlighted the importance of excited-state proton transfer (ESPT), where photoexcitation can significantly alter the acidity of the molecule, leading to ultrafast proton transfer to the solvent. uci.edu

| Acidic Proton | Functional Group | Approximate pKa (in water) | Conjugate Base |

| Phenolic Proton | -OH | ~7.15 (based on 4-nitrophenol) wikipedia.org | Phenolate anion |

| α-Proton | -CH2NO2 | ~10 (based on aliphatic nitro compounds) youtube.com | Nitronate anion |

Photoinduced and Excited-State Reactivity

Nitrophenols are known to be photochemically active, and this compound is expected to exhibit interesting photoinduced reactivity due to the presence of multiple chromophoric groups.

Upon absorption of light, molecules like this compound are promoted to an electronically excited state. From this excited state, several relaxation pathways are possible, including photodissociation. Studies on related nitrophenols have shown that direct photolysis can be a significant transformation process. researchgate.net For instance, the photolysis of 4-nitrophenol can proceed via homolytic cleavage of the O-H bond of the phenolic group, leading to the formation of a phenoxy radical. researchgate.net

Furthermore, excited-state proton transfer (ESPT) can play a crucial role in the photochemistry of nitrophenols. uci.edu Ultrafast deprotonation from the phenolic group can occur on a picosecond timescale following photoexcitation. uci.edu This rapid proton transfer can compete with other photochemical pathways, such as intersystem crossing to the triplet state. uci.edu The formation of reactive intermediates like phenoxy radicals and the potential for subsequent reactions with other atmospheric species like hydroxyl radicals (•OH) and nitrate (B79036) radicals (•NO3) are important aspects of the atmospheric chemistry of nitrophenols. researchgate.net

Catalytic Transformations and Derivatization Reactions

The functional groups present in this compound offer several handles for catalytic transformations and derivatization.

Catalytic Transformations:

The nitro groups are susceptible to catalytic reduction. A common and important transformation is the reduction of the aromatic nitro group to an amino group, which can be achieved using various catalysts such as silver nanoparticles. The catalytic reduction of nitrophenols is an area of active research.

The nitromethyl group can also be transformed under catalytic conditions. For instance, the Henry reaction itself can be catalyzed by various catalysts, including metal complexes and organocatalysts, to achieve high yields and stereoselectivity. organic-chemistry.org

Derivatization Reactions:

The phenolic hydroxyl group is a common site for derivatization. It can be alkylated or acylated to form ethers and esters, respectively. chemcess.com Derivatization is often employed in analytical chemistry to improve the volatility and chromatographic behavior of phenols for techniques like gas chromatography (GC). researchgate.netnih.gov For example, phenols can be derivatized with reagents like 4-carbethoxyhexafluorobutyryl chloride for GC-MS analysis. nih.gov

The reactivity of the nitromethyl group, particularly through the Henry reaction, allows for a wide range of derivatization possibilities by reacting it with different aldehydes and ketones to introduce diverse structural motifs. researchgate.net

Detailed Information on the Remains Limited in Publicly Accessible Scientific Literature

The reactivity of nitrophenols is a broad area of chemical research. For instance, the acidity of the phenolic proton is significantly influenced by the electron-withdrawing nature of nitro groups, making them susceptible to a variety of base-catalyzed reactions. Similarly, the field of asymmetric organocatalysis often utilizes nitro compounds as key substrates for constructing complex chiral molecules. Rearrangement and interconversion pathways are also documented for various nitroaromatic compounds, often involving intermediates like nitrocyclohexa-2,5-dienones.

However, the specific substitution pattern of this compound, featuring both a nitro group directly on the aromatic ring and a nitromethyl group at the ortho position, presents a unique chemical structure. The interplay between these two distinct nitro-containing functional groups, along with the phenolic hydroxyl group, would be expected to result in unique reactivity. Without dedicated studies on this particular molecule, any detailed discussion on its specific mechanistic pathways would be speculative.

Researchers interested in this specific compound may need to conduct novel experimental investigations to elucidate its chemical properties and reaction mechanisms. General principles of physical organic chemistry can provide a basis for predicting potential reactivity, but such hypotheses would require empirical validation.

Due to the absence of specific data for this compound in the reviewed sources, the detailed article sections on its specific reactivity as requested cannot be generated at this time.

Environmental Behavior and Degradation Pathways of Nitrophenolic Compounds

Environmental Occurrence, Sources, and Distribution

Nitrophenolic compounds are not known to occur naturally in the environment. cdc.govllojibwe.org Their presence is a direct result of human activities, leading to their distribution across various environmental compartments. pjoes.comnih.gov

Sources: The primary sources of nitrophenolic compounds are anthropogenic. They are released into the environment from industrial manufacturing and processing, where they are used as intermediates for producing dyes, pigments, pharmaceuticals, rubber chemicals, pesticides, and fungicides. cdc.govpjoes.comresearchgate.net Another significant source is atmospheric formation through photochemical reactions between aromatic compounds (like benzene (B151609) and toluene (B28343) from industrial emissions) and nitrogen oxides. cdc.govpjoes.com Vehicular exhaust is also a major contributor, forming nitrophenols through the thermal reaction of fuel with nitrogen oxides. cdc.govnih.gov Furthermore, certain organophosphate insecticides, such as methyl parathion, degrade in the environment to form 4-nitrophenol (B140041). cdc.gov Emissions from coal and biomass combustion also release these compounds into the atmosphere. cdc.govsdu.edu.cnsdu.edu.cn

Distribution: Once released, nitrophenols are distributed throughout the environment, with the vast majority partitioning into water. A non-steady-state equilibrium model predicted the distribution of 4-nitrophenol as follows: 94.6% in water, 4.44% in sediment, 0.95% in soil, and only a minuscule fraction in air (0.0006%) and biota (0.00009%). cdc.gov These compounds have been detected in industrial effluents, with median concentrations typically below 10 µg/L. cdc.gov They are also found in rivers, rainwater, and snow, with concentrations in water bodies generally in the range of a few micrograms per liter. cdc.govpjoes.com

Interactive Table: Major Sources of Nitrophenolic Compounds

| Source Category | Specific Origin | Examples of Compounds |

| Industrial | Manufacturing of chemicals, dyes, pesticides, pharmaceuticals. cdc.govresearchgate.net | 2-Nitrophenol (B165410), 4-Nitrophenol |

| Atmospheric | Photochemical reactions of aromatic hydrocarbons with NOx. cdc.govpjoes.com | 2-Nitrophenol, 4-Nitrophenol |

| Combustion | Vehicle exhaust, coal and biomass burning. cdc.govnih.govsdu.edu.cn | 4-Nitrophenol, 4-Nitrocatechol |

| Agricultural | Degradation of organophosphate pesticides. cdc.gov | 4-Nitrophenol (from Methyl Parathion) |

Microbial Biodegradation Mechanisms

The microbial breakdown of nitrophenolic compounds is a critical process for their removal from the environment. researchgate.net Bacteria, in particular, have evolved diverse strategies to metabolize these xenobiotic chemicals under both aerobic and anaerobic conditions. researchgate.netethz.ch

Aerobic Degradation: In the presence of oxygen, bacteria typically initiate the degradation of nitrophenols by removing the nitro group (-NO₂) as nitrite. ethz.ch This initial step is catalyzed by monooxygenase or dioxygenase enzymes. ethz.chnih.gov Two primary aerobic pathways have been identified:

Hydroquinone (B1673460) Pathway: Predominantly found in Gram-negative bacteria, this pathway involves the monooxygenase-catalyzed removal of the nitro group to form hydroquinone, which is then subject to ring cleavage. ethz.chnih.gov

1,2,4-Benzenetriol (BT) Pathway: Common in Gram-positive bacteria, this pathway proceeds through the formation of intermediates like 4-nitrocatechol, which is then converted to 1,2,4-benzenetriol. nih.govnih.gov A dioxygenase enzyme subsequently cleaves the aromatic ring of benzenetriol, leading to intermediates that can enter central metabolic pathways. nih.govnih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation begins with the reduction of the nitro group rather than its removal. ethz.ch The nitro group is typically reduced to a hydroxylamino group (-NHOH) and then to an amino group (-NH₂). ethz.ch For instance, 3-nitrophenol (B1666305) is initially reduced to 3-hydroxyaminophenol, which then undergoes a rearrangement to form aminohydroquinone, a key intermediate for further degradation. ethz.ch

Interactive Table: Comparison of Nitrophenol Biodegradation Pathways

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Initial Step | Oxidative removal of nitro group. ethz.ch | Reductive transformation of nitro group. ethz.ch |

| Key Enzymes | Monooxygenases, Dioxygenases. nih.gov | Reductases, Mutases. ethz.ch |

| Key Intermediates | Hydroquinone, 1,2,4-Benzenetriol, Catechols. nih.govnih.gov | Hydroxylaminophenols, Aminophenols. ethz.ch |

| Final Products | Carbon dioxide, water, nitrite. iwaponline.com | Methane, carbon dioxide, ammonia. |

The efficiency of nitrophenol biodegradation is often enhanced by the synergistic action of microbial consortia. nih.gov A combination of different bacterial strains can be more effective than a single species, especially when dealing with mixtures of nitrophenol isomers. nih.gov For example, a consortium composed of Pseudomonas sp., Cupriavidus necator, and Alcaligenes sp. demonstrated accelerated removal of para-, meta-, and ortho-nitrophenol isomers from contaminated soil. nih.gov Similarly, a mixed consortium of the microalgae Chlorella vulgaris and Coenochloris pyrenoidosa was found to completely degrade p-nitrophenol. researchgate.net

The degradation process is driven by specific enzyme systems. The key enzymes involved in the initial steps of aerobic degradation are p-nitrophenol monooxygenases, which catalyze the conversion of nitrophenols to intermediates like hydroquinone or benzenetriol. nih.gov These monooxygenases can be single-component or two-component systems. nih.govfrontiersin.org Following the initial conversion, dioxygenase enzymes are responsible for the aromatic ring cleavage, a critical step that breaks down the stable phenolic structure. nih.govnih.gov

Physicochemical Degradation Processes

In addition to microbial action, nitrophenolic compounds can be degraded by non-biological, physicochemical processes, particularly through interactions with light and highly reactive chemical species.

Nitrophenols are known to be photochemically active, meaning they can be broken down by sunlight. cdc.gov In the atmosphere, they exist as components of brown carbon, absorbing solar radiation and contributing to photochemical reactions. acs.orgrsc.org The photolysis of nitrophenols, especially ortho-nitrophenols, in the gas phase is a recognized source of nitrous acid (HONO), a key precursor of the hydroxyl radical (•OH), which is a major atmospheric oxidant. rsc.orgrsc.org

In the aqueous phase, both direct photolysis (breakdown by light alone) and photo-oxidation (breakdown initiated by light-generated oxidants) occur. acs.orgpnas.org The reaction with hydroxyl radicals is a primary degradation pathway, often starting with the addition of an -OH group to the aromatic ring. acs.org While initial oxidation products may sometimes show enhanced light absorption, further oxidation ultimately fragments the aromatic structure into smaller, non-toxic organic acids, leading to a "photobleaching" effect. acs.org The presence of photoactive mineral particles like titanium dioxide (TiO₂) can significantly enhance the photolysis of nitrophenols under visible light, a process that can be triggered by nonradical species like singlet oxygen. pnas.org

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants through the generation of highly reactive species, primarily the hydroxyl radical. nih.govresearchgate.net AOPs such as hydrogen peroxide with UV light (H₂O₂/UV), the Fenton reagent (Fe²⁺/H₂O₂), and ozonation have proven effective for the degradation and detoxification of nitrophenols. tandfonline.comresearchgate.net One study comparing different AOPs for 2-nitrophenol degradation found that the photo-Fenton system (Fe³⁺/H₂O₂/UV) was the most efficient. ijcrt.org

Catalytic Wet Peroxide Oxidation (CWPO) is a particularly promising AOP that utilizes hydrogen peroxide in the presence of a solid catalyst at mild temperatures and atmospheric pressure. tandfonline.com This process avoids the high temperature and pressure requirements of other methods like wet air oxidation. iwaponline.com Various heterogeneous catalysts have been developed for the CWPO of nitrophenols. Iron(III) supported on a resin, for example, achieved almost complete removal of p-nitrophenol with an 84% reduction in chemical oxygen demand (COD). iwaponline.comnih.gov Pillared clays (B1170129) containing aluminum and iron (Al-Fe PILC) have also shown high catalytic activity, achieving 99.6% degradation of 4-nitrophenol and 83% removal of total organic carbon (TOC). researchgate.net

Interactive Table: Effectiveness of Different AOPs for Nitrophenol Degradation

| AOP Method | Catalyst/Reagents | Target Compound | Efficiency | Reference |

| Photo-Fenton | Fe³⁺ / H₂O₂ / UV | 2-Nitrophenol | ~100% COD removal | ijcrt.org |

| CWPO | Fe(III)-resin / H₂O₂ | p-Nitrophenol | ~100% PNP removal, 84% COD removal | iwaponline.comnih.gov |

| CWPO | Al-Fe Pillared Clay / H₂O₂ | 4-Nitrophenol | 99.6% degradation, 83% TOC removal | researchgate.net |

| CWPO | Carbon Nanotubes / H₂O₂ | 4-Nitrophenol | Up to 100% removal in 24h | proquest.com |

Sorption and Transport in Environmental Matrices (Soil, Water, Air)

The environmental fate of nitrophenolic compounds, such as 4-Nitro-2-(nitromethyl)phenol, is significantly influenced by their interactions with soil, water, and air. These interactions, primarily sorption and transport, dictate the mobility, bioavailability, and ultimate impact of these contaminants on the ecosystem.

In soil , the sorption of nitrophenolic compounds is a key process governing their retention and movement. The extent of sorption is influenced by several factors, including the soil's organic carbon content, particle size distribution, and cation exchange capacity. researchgate.netthescipub.com The fraction of organic carbon (foc) in soil appears to be a primary determinant of sorption, with higher organic content generally leading to greater retention of these compounds. thescipub.com The nitro group on the phenol (B47542) ring can also promote sorption. thescipub.com Soil pH plays a crucial role as it affects the ionization of these acidic compounds. researchgate.netthescipub.com At lower pH values, nitrophenols exist predominantly in their neutral, less soluble form, which tends to sorb more strongly to soil particles. Conversely, at higher pH, they dissociate into their anionic (phenolate) forms, which are more water-soluble and thus more mobile. researchgate.netthescipub.com The sorption behavior can be described by various isotherm models, with some studies suggesting that dual-mode models, which account for the sorption of both neutral and anionic species, provide a good fit for experimental data. thescipub.com Strong binding of nitrophenols to soil particles can reduce their bioavailability, a process known as aging. hnu.edu.cn

The transport of nitrophenolic compounds in water is intrinsically linked to their solubility and sorption characteristics. Chemicals that are highly soluble in water and have low sorption coefficients are more susceptible to leaching and transport with soil water into groundwater. montana.edu The mobility of these compounds is therefore enhanced in environments with low soil organic matter and higher pH. researchgate.netthescipub.commontana.edu Once in aquatic systems, their fate is governed by processes such as advection, dispersion, and degradation.

Information regarding the specific transport of this compound in the air is limited. However, for nitrophenolic compounds in general, atmospheric transport can occur, followed by deposition onto soil and water surfaces.

Below is an interactive data table summarizing the key factors influencing the sorption and transport of nitrophenolic compounds in different environmental matrices.

| Environmental Matrix | Key Process | Influencing Factors | Impact on Compound |

| Soil | Sorption | Soil organic carbon content, pH, Cation Exchange Capacity, Particle size | Higher sorption leads to lower mobility and bioavailability. researchgate.netthescipub.comhnu.edu.cn |

| Water | Transport | Water solubility, Sorption coefficient (Kd or Koc), Soil properties | High solubility and low sorption lead to increased leaching and transport to groundwater. montana.edu |

| Air | Transport & Deposition | Volatility, Atmospheric conditions | Can be transported over distances and deposited on land and water. |

Development of Remediation Strategies and Technologies for Contaminated Environments

The persistent and toxic nature of nitrophenolic compounds necessitates the development of effective remediation strategies for contaminated environments. A variety of physical, chemical, and biological technologies have been investigated and applied to remove or degrade these pollutants from soil and water. jebas.orgresearchgate.net

Bioremediation has emerged as a cost-effective and environmentally friendly approach. iwaponline.com This strategy utilizes microorganisms to break down nitrophenolic compounds into less harmful substances. jebas.orgresearchgate.net Several bacterial strains, including species of Pseudomonas, Bacillus, Arthrobacter, and Stenotrophomonas, have demonstrated the ability to degrade p-nitrophenol, often using it as a sole source of carbon and energy. iwaponline.comoup.comoup.com The biodegradation pathways can vary, but a common route involves the initial conversion of p-nitrophenol to hydroquinone. oup.comoup.com The effectiveness of bioremediation can be influenced by environmental conditions such as pH, temperature, and the presence of other nutrients. iwaponline.com For instance, some strains exhibit optimal degradation activity under alkaline conditions. oup.com Techniques such as bioaugmentation, which involves the introduction of specific microbial cultures to a contaminated site, can enhance the rate of degradation. greener-h2020.eunih.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to oxidize and mineralize recalcitrant organic pollutants like nitrophenols. nih.govresearchgate.net AOPs have been shown to be effective in degrading these compounds and reducing their toxicity. tandfonline.comresearchgate.net Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H2O2) and iron salts (Fe2+ or Fe3+) to generate hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the reaction rate. tandfonline.comresearchgate.netijcrt.org The Fe3+/H2O2/UV system has been reported to be highly efficient in degrading 2-nitrophenol. ijcrt.org

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with nitrophenolic compounds or be combined with UV light or H2O2 to produce hydroxyl radicals. tandfonline.comresearchgate.net

Photocatalysis: This process typically involves the use of a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of ROS. nih.govijcrt.org

Adsorption is a widely used physical remediation technique that involves the removal of nitrophenolic compounds from water by binding them to the surface of a solid adsorbent. mdpi.com Granular activated carbon (AC) is a common adsorbent due to its high surface area and porosity. mdpi.comnih.govacs.org The adsorption capacity of activated carbon is influenced by factors such as the initial concentration of the pollutant, contact time, pH, and the physical characteristics of the carbon particles. mdpi.comnih.govnih.gov Smaller particle sizes of activated carbon can lead to a slight increase in maximum adsorption capacity. mdpi.com The adsorption process can often be described by isotherm models such as the Langmuir and Freundlich models. nih.govnih.gov Other materials, such as modified zeolitic imidazolate frameworks (ZIFs), have also been investigated for their potential to adsorb p-nitrophenol, with mechanisms including hydrogen bonding and π-π interactions. mdpi.com

The following interactive data table provides a comparison of different remediation technologies for nitrophenolic compounds.

| Remediation Technology | Principle | Key Advantages | Key Limitations |

| Bioremediation | Microbial degradation of contaminants. jebas.orgresearchgate.net | Cost-effective, environmentally friendly. iwaponline.com | Can be slow, sensitive to environmental conditions. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive oxygen species to oxidize pollutants. nih.govresearchgate.net | Rapid and effective for a wide range of compounds, can lead to complete mineralization. tandfonline.comresearchgate.netijcrt.org | Can be costly due to energy and chemical inputs. |

| Adsorption | Binding of pollutants to the surface of an adsorbent material. mdpi.com | Simple, effective for a broad range of contaminants. mdpi.comnih.gov | Does not destroy the pollutant, requires disposal or regeneration of the adsorbent. |

Specialized Applications of 4 Nitro 2 Nitromethyl Phenol in Organic Synthesis

Role as a Key Intermediate in Multi-step Organic Synthesis

The structure of 4-Nitro-2-(nitromethyl)phenol suggests its potential as a versatile intermediate in multi-step organic synthesis. The presence of three distinct functional groups offers multiple reaction sites for sequential modifications. Generally, nitrophenols serve as precursors in the synthesis of various more complex molecules, including pharmaceuticals and dyes. wikipedia.orggoogle.com The nitro group can be reduced to an amine, the phenolic hydroxyl group can undergo etherification or esterification, and the nitromethyl group offers possibilities for transformations like the Nef reaction to form an aldehyde or participation in Henry reactions.

The specific substitution pattern of this compound, with a nitro group para to the hydroxyl and a nitromethyl group ortho, would influence the regioselectivity of these transformations. The electron-withdrawing nature of the nitro group acidifies the phenolic proton and influences the aromatic ring's reactivity towards nucleophilic substitution. This combination of functionalities makes it a potentially valuable building block for creating a diverse range of derivatives in a controlled, step-wise manner.

Precursor for the Construction of Diverse Heterocyclic Systems (e.g., Chromenes, Pyrazoles)

The structural elements of this compound make it a plausible precursor for the synthesis of various heterocyclic systems, particularly chromenes and pyrazoles.

Chromenes: The synthesis of chromene derivatives often involves the reaction of a phenol (B47542) with a suitable three-carbon component. For instance, multicomponent reactions involving salicylaldehydes (2-hydroxybenzaldehydes), an active methylene (B1212753) compound like malononitrile (B47326), and a nitroalkane can yield 2-amino-4-(nitroalkyl)-4H-chromenes. nih.gov While this compound is not a direct starting material in this specific reaction, its structure contains the core phenolic element. It could potentially be modified to participate in similar cyclization strategies to form the chromene ring system. For example, transformation of the nitromethyl group into a suitable electrophilic or nucleophilic center could facilitate intramolecular cyclization or reaction with another component to build the heterocyclic ring.

Pyrazoles: The synthesis of pyrazole (B372694) derivatives frequently involves the condensation of a 1,3-dicarbonyl compound or a related synthon with hydrazine (B178648) or its derivatives. organic-chemistry.orgresearchgate.net Nitro-substituted pyrazoles are of significant interest and can be synthesized from precursors already containing a nitro group. nih.govnih.gov One could envision a synthetic route where the nitromethyl group of this compound is converted into a carbonyl group via a Nef reaction. The resulting ortho-hydroxyphenyl ketone could then be further transformed into a 1,3-dicarbonyl derivative, which would be a suitable precursor for cyclization with hydrazine to form a pyrazole ring attached to the nitrophenol scaffold.

A summary of potential heterocyclic syntheses starting from this compound derivatives is presented below:

| Target Heterocycle | Potential Synthetic Strategy | Key Transformation of this compound |

| Chromene | Intramolecular cyclization or multicomponent reaction | Modification of the nitromethyl group to participate in ring formation. |

| Pyrazole | Cyclocondensation with hydrazine derivatives | Conversion of the nitromethyl group into a carbonyl, followed by formation of a 1,3-dicarbonyl system. |

Exploration in the Development of New Catalysts or Ligands

Phenolic compounds and their derivatives are widely used as ligands in coordination chemistry and catalysis. The hydroxyl group can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the substituents on the aromatic ring. The presence of both a strongly electron-withdrawing nitro group and a nitromethyl group in this compound would significantly influence its electronic properties and coordination behavior if used as a ligand.

While there is no specific research detailing the use of this compound itself in catalyst or ligand development, related nitrophenol derivatives are used in catalysis. For example, the reduction of nitrophenols is a common model reaction to test the activity of various catalysts. nih.govnih.govmdpi.comacs.orgacs.org Furthermore, Schiff base ligands, often derived from phenolic compounds, form stable complexes with transition metals that can be used as catalysts. It is conceivable that this compound could be chemically modified, for example by reducing the nitro group to an amine and then forming a Schiff base, to create novel ligands for catalytic applications.

Future Perspectives and Emerging Research Directions for 4 Nitro 2 Nitromethyl Phenol

Development of Green and Sustainable Synthetic Methodologies

The synthesis of nitroaromatic compounds has traditionally relied on methods that are often hazardous and environmentally taxing. nih.govresearchgate.netfrontiersin.org The future of synthesizing 4-Nitro-2-(nitromethyl)phenol will undoubtedly be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. mdpi.com

Key areas of development are expected to include:

Alternative Nitrating Agents: Moving beyond conventional mixed acid (sulfuric and nitric acid) nitrations, research will likely explore milder and more selective nitrating agents. researchgate.net This could involve the use of solid acid catalysts, nitrogen oxides, or enzyme-catalyzed nitration, which can offer improved regioselectivity and reduce the generation of acidic waste streams. rsc.orgacs.org

Benign Solvents: The use of greener solvents, such as water or ionic liquids, is a promising avenue for the synthesis of nitroaromatic compounds. rsc.org For instance, aqueous-phase nitration, potentially assisted by non-traditional activation methods like ultrasound or microwaves, could offer a more sustainable alternative to conventional organic solvents. frontiersin.org

Catalyst-Free Reactions: The development of catalyst-free reaction pathways, possibly in aqueous media, represents a significant step towards a more sustainable synthesis. rsc.org Such approaches simplify purification processes and eliminate the environmental impact associated with catalyst disposal.

Biocatalysis: The use of enzymes to catalyze nitration reactions is an emerging field with the potential to offer high selectivity under mild conditions. acs.org Exploring enzymatic routes for the synthesis of this compound could lead to highly efficient and environmentally friendly production methods.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Alternative Nitrating Agents | Improved regioselectivity, reduced acid waste, milder reaction conditions. |

| Benign Solvents | Reduced environmental impact, potential for simplified product isolation. |

| Catalyst-Free Reactions | Simplified purification, elimination of catalyst-related waste. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability, particularly for energetic and hazardous reactions like nitration. rsc.orgbeilstein-journals.orgnih.govnih.govresearchgate.netewadirect.com The application of continuous processing for the synthesis of this compound is a highly promising research direction.

Future research in this area will likely focus on:

Enhanced Safety: Nitration reactions are often highly exothermic. ewadirect.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat dissipation, mitigating the risk of thermal runaways. beilstein-journals.orgnih.gov

Precise Process Control: Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. beilstein-journals.orgnih.gov

Multi-step Synthesis: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process. This could enable the synthesis of this compound from simple precursors in a streamlined and automated fashion.

Scalability: Once a flow process is optimized on a laboratory scale, it can often be scaled up for industrial production with greater ease and predictability compared to batch processes. rsc.org

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Superior Heat Transfer | Enhanced safety by mitigating thermal runaway risks. |

| Precise Parameter Control | Improved yield, purity, and reproducibility. |

| Process Automation | Potential for high-throughput screening and optimization. |

| Scalability | Facile transition from laboratory to industrial production. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Insight

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of chemical reactions are expected to play a pivotal role in this endeavor. mt.comspectroscopyonline.commt.comyoutube.com

Emerging research directions include:

In-Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. mt.comyoutube.com This allows for precise determination of reaction endpoints and can help to identify transient intermediates, providing valuable mechanistic insights. mt.commt.com

Process Analytical Technology (PAT): The integration of in-situ spectroscopic probes into flow reactors is a key aspect of PAT. This enables continuous monitoring and control of the manufacturing process, ensuring consistent product quality.

Computational Spectroscopy: Combining experimental spectroscopic data with computational modeling can provide a more detailed understanding of the vibrational spectra of reactants and products, aiding in the interpretation of complex reaction mixtures.

| Spectroscopic Technique | Application in this compound Synthesis |

| In-Situ FTIR | Real-time monitoring of functional group transformations. |

| In-Situ Raman Spectroscopy | Tracking changes in molecular vibrations to follow reaction progress. |

| Process Analytical Technology (PAT) | Continuous process control and quality assurance in a flow chemistry setup. |

Exploration of Solid-State Reactivity and Controlled Crystallization

The solid-state properties of a chemical compound, such as its crystal structure and morphology, can have a profound impact on its physical and chemical behavior. For a dinitro compound like this compound, which may possess energetic properties, understanding and controlling its solid-state characteristics is of particular importance. acs.orgbohrium.comacs.orgmitacs.caed.ac.uk

Future research is likely to focus on:

Crystal Engineering: This field aims to design and synthesize crystalline materials with desired properties by controlling the arrangement of molecules in the solid state. acs.orgbohrium.comacs.orgmitacs.caed.ac.uk For this compound, crystal engineering could be used to create polymorphs with enhanced stability or specific performance characteristics.

Co-crystallization: The formation of co-crystals with other molecules can be used to modify the physical properties of a compound, such as its solubility, melting point, and sensitivity. bohrium.comed.ac.uk

Controlled Crystallization: Developing methods for the controlled crystallization of this compound will be crucial for obtaining materials with consistent particle size and morphology, which is often critical for practical applications.

| Solid-State Research Area | Potential Impact on this compound |

| Crystal Engineering | Design of polymorphs with tailored properties (e.g., stability, density). |

| Co-crystallization | Modification of physical properties such as solubility and sensitivity. |

| Controlled Crystallization | Production of materials with consistent and optimized physical form. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, with applications ranging from the prediction of reaction outcomes to the de novo design of novel molecules. nih.govrsc.org The application of these computational methods to this compound and its derivatives holds significant promise.

Key areas for future exploration include: